molecular formula C13H23NO B6047311 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine

4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine

Katalognummer B6047311
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: ABCMGHIEFHYABK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine, also known as CXM, is a compound that belongs to the class of morpholine derivatives. CXM has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Wirkmechanismus

The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the inhibition of the release of glutamate by blocking the voltage-gated calcium channels in presynaptic neurons. This inhibition of glutamate release leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the release of glutamate, 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an inhibitory effect on the release of other neurotransmitters such as acetylcholine and dopamine. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an analgesic effect, reducing pain sensitivity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its selectivity for voltage-gated calcium channels in presynaptic neurons, which makes it a useful tool for studying the role of calcium channels in synaptic transmission. However, one limitation of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its relatively low potency, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine. One area of research could be the development of more potent analogs of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine that could be used in experiments where higher potency is required. Another area of research could be the investigation of the potential therapeutic applications of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, future research could focus on the development of new techniques for the synthesis and purification of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine to improve its yield and purity.

Synthesemethoden

The synthesis of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the reaction of 3-cyclohexen-1-ylmethanol with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction yields 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine as a white crystalline solid. The purity of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine can be improved through recrystallization or other purification techniques.

Wissenschaftliche Forschungsanwendungen

4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in synaptic transmission in the central nervous system. This inhibition of glutamate release has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

IUPAC Name

4-(cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCMGHIEFHYABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.